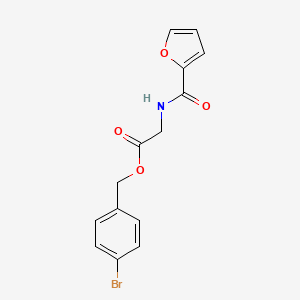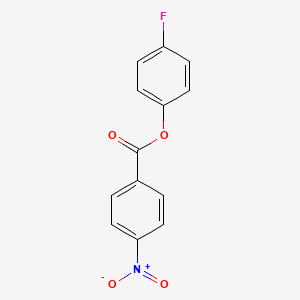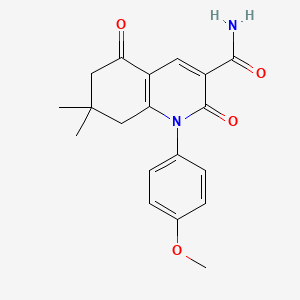
4-bromobenzyl N-2-furoylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds involves oxidative addition and palladium or platinum-catalyzed reactions. For example, the oxidative addition of methyl N-benzoyl-2-bromoglycinate to palladium and platinum complexes has been studied, showcasing a method to produce α-metallated glycine esters (Kayser et al., 1998). Another approach for synthesizing 2-bromo-3-aroyl-benzo[b]furans, utilizing the 2-bromo group for palladium-mediated couplings and direct nucleophilic substitutions, highlights the versatility of bromo-functionalized compounds in organic synthesis (Gill et al., 2008).
Molecular Structure Analysis
The crystal structure analysis of related bromo-functionalized compounds reveals detailed insights into their geometry and electronic structure. For instance, studies on compounds like (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide have utilized various spectral and computational methods to characterize their molecular structure, showcasing the potential for detailed analysis of "4-bromobenzyl N-2-furoylglycinate" (Sowrirajan et al., 2022).
Chemical Reactions and Properties
The reactivity of bromo-functionalized compounds often involves nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a pathway for the synthesis of complex molecules. The use of o-bromobenzyl alcohol in the synthesis of polycyclic aromatic hydrocarbons through palladium-catalyzed reactions is one such example, illustrating the chemical versatility of bromo-substituted benzyl compounds (Iwasaki et al., 2015).
Physical Properties Analysis
The physical properties of compounds similar to "4-bromobenzyl N-2-furoylglycinate" can be inferred from their structural characteristics, such as crystal packing, hydrogen bonding, and intermolecular interactions. For instance, the study of 2-bromo-N-(2,4-difluorobenzyl)benzamide provides insights into the supramolecular packing array, which is critical for understanding the physical properties of bromo-substituted compounds (Polo et al., 2019).
Chemical Properties Analysis
The chemical properties of "4-bromobenzyl N-2-furoylglycinate" would likely involve reactivity patterns typical of bromo-substituted benzyl compounds and furoylglycinates, such as electrophilic aromatic substitution, radical reactions, and potential for forming complex structures through nucleophilic attack. Research into the radical reactions of 2-bromobenzylidene groups suggests innovative pathways for synthetic applications, which could be relevant for understanding the chemical behavior of "4-bromobenzyl N-2-furoylglycinate" (Sakaguchi et al., 2006).
Propiedades
IUPAC Name |
(4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-11-5-3-10(4-6-11)9-20-13(17)8-16-14(18)12-2-1-7-19-12/h1-7H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGZTWAPZAIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330633 |
Source


|
| Record name | (4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732588 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
516466-58-3 |
Source


|
| Record name | (4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,2-trimethyl-7-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5668130.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5668135.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5668155.png)
![1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5668158.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5668182.png)
![3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine](/img/structure/B5668187.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5668195.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine](/img/structure/B5668197.png)


![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole](/img/structure/B5668210.png)

![(3R*,4S*)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5668230.png)